molecular formula C10H13N5O3 B1254459 DZ2002 CAS No. 33231-14-0

DZ2002

Cat. No.: B1254459
CAS No.: 33231-14-0
M. Wt: 251.24 g/mol
InChI Key: HNKGMGPCSSJYOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DZ2002 is synthesized through a series of chemical reactions involving the formation of ester bonds. The key intermediate, methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate, is prepared through esterification reactions . The reaction conditions typically involve the use of methanol to deactivate blood carboxylesterases during sampling .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through various chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DZ2002 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-(6-amino-9H-purin-9-yl)-2-hydroxybutyric acid .

Comparison with Similar Compounds

DZ2002 is unique compared to other S-adenosyl-L-homocysteine hydrolase inhibitors due to its reversible inhibition and low cytotoxicity . Similar compounds include:

    DZ2001: Another S-adenosyl-L-homocysteine hydrolase inhibitor with different pharmacokinetic properties.

    DZ2003: A structurally similar compound with varying degrees of immunosuppressive activity.

This compound stands out due to its potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGMGPCSSJYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33231-14-0
Record name DZ-2002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DZ-2002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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